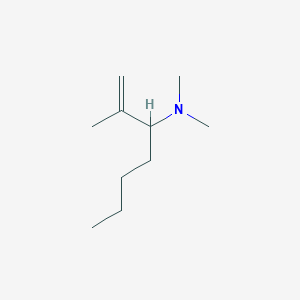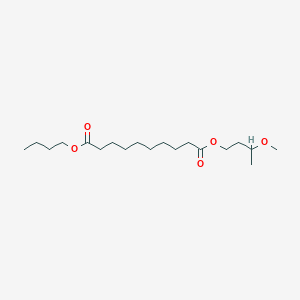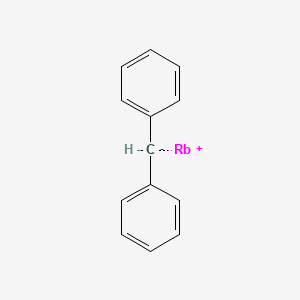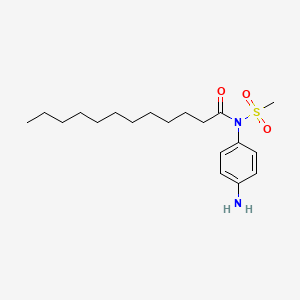
N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonyl group attached to an amine. This particular compound features a long aliphatic chain, which can influence its physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide typically involves the reaction of 4-aminobenzenesulfonamide with dodecanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Aminobenzenesulfonamide+Dodecanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions typically involve electrophiles like halogens or nitrating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Sulfonamides are known for their antibacterial properties, so this compound might be explored for similar uses.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for compounds like N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide often involves interactions with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Aminophenyl)-N-(methanesulfonyl)hexanamide
- N-(4-Aminophenyl)-N-(methanesulfonyl)octanamide
Uniqueness
N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide is unique due to its longer aliphatic chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs.
Eigenschaften
CAS-Nummer |
61068-61-9 |
|---|---|
Molekularformel |
C19H32N2O3S |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
N-(4-aminophenyl)-N-methylsulfonyldodecanamide |
InChI |
InChI=1S/C19H32N2O3S/c1-3-4-5-6-7-8-9-10-11-12-19(22)21(25(2,23)24)18-15-13-17(20)14-16-18/h13-16H,3-12,20H2,1-2H3 |
InChI-Schlüssel |
IKWWQZKNVQKIOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
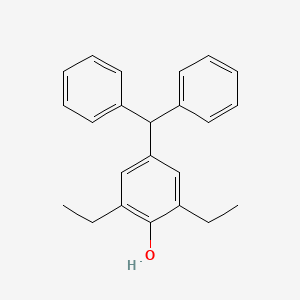
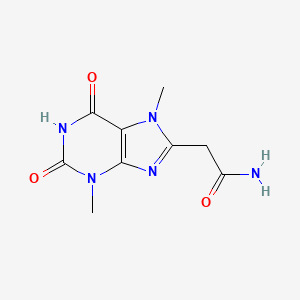
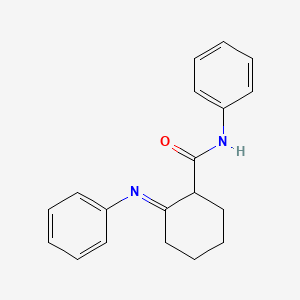

![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)


![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
